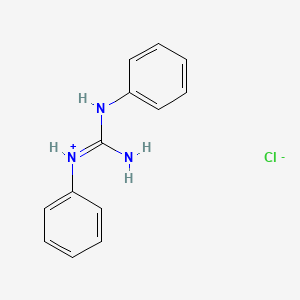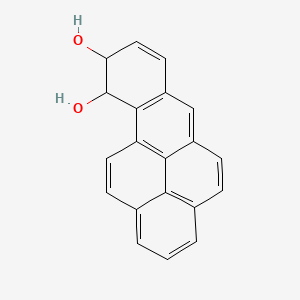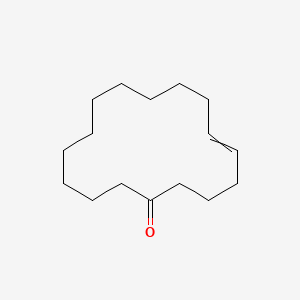
5-Cyclohexadecen-1-one
Übersicht
Beschreibung
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk with the chemical formula C16H28O . It is an unsaturated analog of cyclohexadecanone and is also similar in chemical structure to the natural musk scents civetone and muscone . It is commercially available as a 40:60 mixture of its (Z)- and (E)-isomers . It is a colorless liquid with an intense musk odor .
Synthesis Analysis
A three-step synthesis of 5-Cyclohexadecen-1-one starts from cyclododecanone . The reaction with chlorine gives 2-chlorocyclododecanone, which is reacted with 2 mol of vinyl magnesium chloride to give 1,2-divinylcyclododecan-l-ol. This is finally converted into 5-cyclohexadecen-1-one by an oxy-Cope rearrangement .Molecular Structure Analysis
The molecular structure of 5-Cyclohexadecen-1-one is represented by the SMILES string O=C1CCCCCCCCCCC=CCCC1 . The InChI key is ABRIMXGLNHCLIP-VURMDHGXSA-N .Physical And Chemical Properties Analysis
5-Cyclohexadecen-1-one has a density of 0.9±0.1 g/cm3, a boiling point of 354.6±21.0 °C at 760 mmHg, and a flash point of 149.6±17.0 °C . It has a molar refractivity of 73.5±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 273.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Perfumery and Cosmetics
“5-Cyclohexadecen-1-one” is a macrocyclic synthetic musk with a strong musk scent . It has floral, amber, and civet tones . It is used as a substitute for natural musk in perfumes, cosmetics, and soaps . Trade names include Ambretone, Velvione, and TM-II .
Organic Synthesis
“5-Cyclohexadecen-1-one” is a versatile chemical compound used extensively in organic synthesis. It can exist as either of two cis/trans isomers and the commercial product is typically a mixture of the two .
Pharmaceuticals
This compound also finds applications in the pharmaceutical industry. However, the specific applications in this field are not mentioned in the sources.
Material Science
In the field of material science, “5-Cyclohexadecen-1-one” is used due to its unique properties. The specifics of its use in this field are not detailed in the sources.
Production of γ-cyclodextrin
“5-Cyclohexadecen-1-one” has been used in the high-efficiency production of γ-cyclodextrin using β-cyclodextrin as the donor raw material by cyclodextrin opening reactions using recombinant cyclodextrin glycosyltransferase .
Synthesis from Cyclododecanone
“5-Cyclohexadecen-1-one” can be synthesized in a four-step sequence from cyclododecanone .
Safety and Hazards
5-Cyclohexadecen-1-one is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating that it is very toxic to aquatic life with long-lasting effects . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Wirkmechanismus
Target of Action
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk . It is primarily used as a fragrance agent , and its primary targets are the olfactory receptors in the nose. These receptors play a crucial role in the sense of smell.
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the perception of a musk scent, with floral, amber, and civet tones .
Pharmacokinetics
As a fragrance agent, it is typically applied topically (eg, in perfumes, cosmetics, and soaps ) and is likely absorbed through the skin. Its distribution, metabolism, and excretion would depend on various factors, including its chemical properties, the formulation in which it is used, and individual physiological differences.
Result of Action
The molecular and cellular effects of 5-Cyclohexadecen-1-one’s action result in the perception of a musk scent, with floral, amber, and civet tones . This is due to its interaction with the olfactory receptors and the subsequent signal transduction pathway activation.
Eigenschaften
IUPAC Name |
cyclohexadec-5-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRIMXGLNHCLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047139 | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cyclohexadec-5-en-1-one | |
CAS RN |
37609-25-9 | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Cyclohexadecen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclohexadecen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable characteristic of the synthesis of 5-cyclohexadecen-1-one?
A: The synthesis of 5-cyclohexadecen-1-one can be achieved through a surprisingly direct route. Reacting 2-chlorocyclododecan-1-one with vinylmagnesium chloride in a 1:2 molar ratio yields 1,2-divinylcyclododecan-1-ol, which can then be easily converted to 5-cyclohexadecen-1-one []. This one-step divinylation process is unusual because it doesn't involve a direct displacement of the chlorine atom by the Grignard reagent. Instead, the reaction proceeds through a pinacol-like rearrangement of a vinyl group [].
Q2: What are the primary applications of 5-cyclohexadecen-1-one?
A: 5-Cyclohexadecen-1-one is primarily recognized as a fragrance material []. Further research, including a safety assessment by the Research Institute for Fragrance Materials (RIFM), has been conducted on this compound due to its use in fragrances [].
Q3: Where can I find more information about the safety of using 5-cyclohexadecen-1-one in fragrances?
A: The Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment specifically for 5-cyclohexadecen-1-one []. This assessment likely includes valuable information on the compound's safety profile in the context of fragrance applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

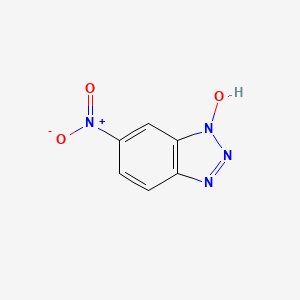
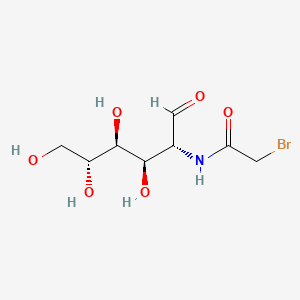
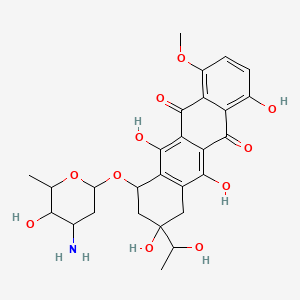

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-2-methyl-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1216939.png)
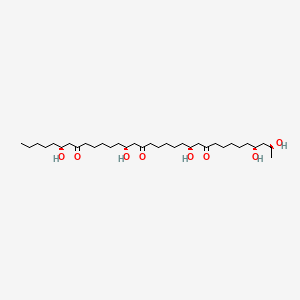
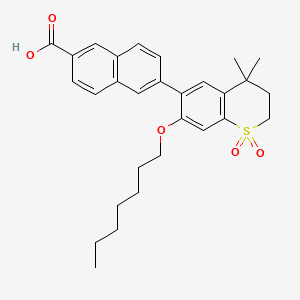


![(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1216948.png)
